Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide
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Overview
Description
Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a 4-chlorophenylmethylsulfonyl group and a methyl group, along with an oxide functional group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with 2-methylpyridine in the presence of a base to form the intermediate compound. This intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group. Finally, oxidation is carried out using an oxidizing agent such as hydrogen peroxide or a peracid to obtain the desired 1-oxide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The pyridine ring can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine N-oxide: Shares the pyridine ring and oxide functional group but lacks the sulfonyl and chlorophenylmethyl groups.
4-Chlorobenzylpyridine: Contains the chlorophenylmethyl group but lacks the sulfonyl and oxide groups.
Sulfonylpyridine Derivatives: Various derivatives with different substituents on the pyridine ring and sulfonyl group.
Uniqueness
Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the 4-chlorophenylmethylsulfonyl group enhances its potential for diverse applications, distinguishing it from other pyridine derivatives .
Properties
CAS No. |
81167-79-5 |
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Molecular Formula |
C13H12ClNO3S |
Molecular Weight |
297.76 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-4-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C13H12ClNO3S/c1-10-6-7-15(16)13(8-10)19(17,18)9-11-2-4-12(14)5-3-11/h2-8H,9H2,1H3 |
InChI Key |
OKWZGRWLYLJIEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[N+](C=C1)[O-])S(=O)(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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